![molecular formula C32H41N5O6 B10847148 Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-189323 is a chemical compound known for its potent biological activity. It is a member of the piperazine series and has shown significant binding affinities in various receptor studies. This compound is particularly noted for its interaction with the neuropeptide Y1 receptor, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-189323 involves the preparation of N-arylpiperazine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for BMS-189323 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
BMS-189323 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert BMS-189323 into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The aryl groups in BMS-189323 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
BMS-189323 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in receptor binding studies and structure-activity relationship (SAR) analyses.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving the neuropeptide Y1 receptor.
Medicine: BMS-189323 is investigated for its potential therapeutic applications in treating conditions like anxiety, depression, and obesity due to its receptor binding properties.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
BMS-189323 exerts its effects primarily through its interaction with the neuropeptide Y1 receptor. This receptor is involved in various physiological processes, including appetite regulation, anxiety, and stress response. By binding to this receptor, BMS-189323 can modulate these processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
BMS-189453: Another compound in the piperazine series, known for its potent RARβ agonist activity.
BMS-247550: Similar to paclitaxel, this compound blocks cells in the mitotic phase of the cell division cycle.
Uniqueness
BMS-189323 is unique due to its high binding affinity for the neuropeptide Y1 receptor, which distinguishes it from other compounds in the piperazine series. Its specific receptor interactions and resulting biological effects make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H41N5O6 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H41N5O6/c1-21-27(30(38)42-4)29(28(22(2)34-21)31(39)43-5)23-10-8-11-24(20-23)35-32(40)33-14-9-15-36-16-18-37(19-17-36)25-12-6-7-13-26(25)41-3/h6-8,10-13,20,29,34H,9,14-19H2,1-5H3,(H2,33,35,40) |
InChI Key |
HSUYTMPXLKOBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



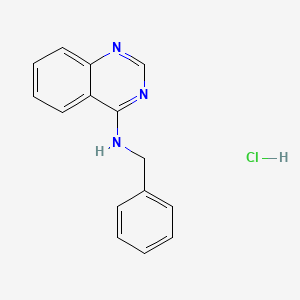


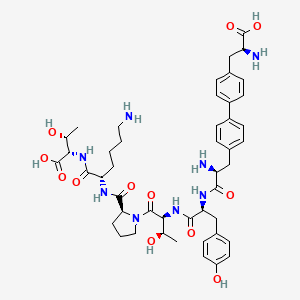
![Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine](/img/structure/B10847097.png)



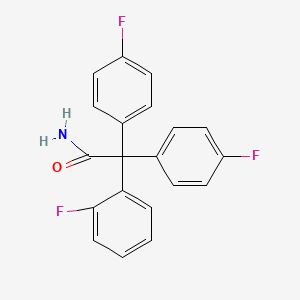

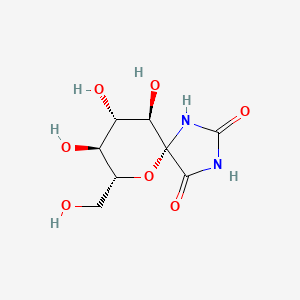
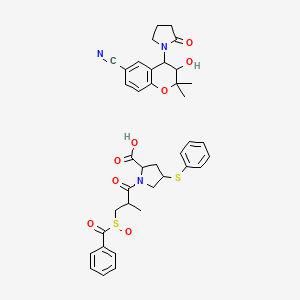
![dimethyl 4-[3-[[N-cyano-N'-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847147.png)
